![molecular formula C13H9BrClN3O2 B14915822 ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate](/img/structure/B14915822.png)
ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[74002,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate is a complex organic compound characterized by its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the triazatricyclo core, followed by the introduction of bromo and chloro substituents. Common reagents used in these steps include brominating and chlorinating agents under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield various oxidized derivatives.
科学的研究の応用
Ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential biological activities.
作用機序
The mechanism of action of ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- Ethyl 7-chloro-10-thia-3,6,8-triazatricyclo[7.3.0.0², ]dodeca-1(9),2,4,7,11-pentaene-5-carboxylate
- tert-butyl 3-amino-8-thia-4,6,11-triazatricyclo[7.4.0.0 trideca-1(9),2,4,6-tetraene-11-carboxylate
Uniqueness
Ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate is unique due to its specific bromo and chloro substituents, which confer distinct chemical reactivity and potential biological activity compared to similar compounds. Its tricyclic structure also contributes to its uniqueness, making it a valuable compound for further research and development.
特性
分子式 |
C13H9BrClN3O2 |
|---|---|
分子量 |
354.58 g/mol |
IUPAC名 |
ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate |
InChI |
InChI=1S/C13H9BrClN3O2/c1-2-20-13(19)7-5-17-12-10-8(3-6(14)4-16-10)18-11(12)9(7)15/h3-5,18H,2H2,1H3 |
InChIキー |
ZNMFRUDDAXIDOI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)NC3=C2N=CC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14915745.png)




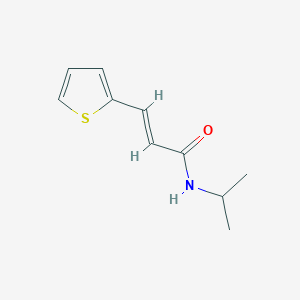
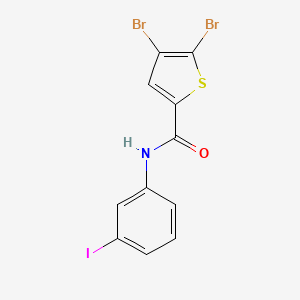
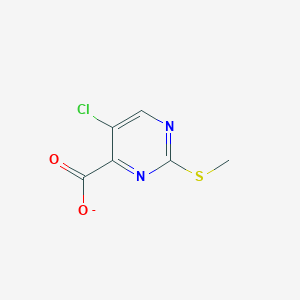
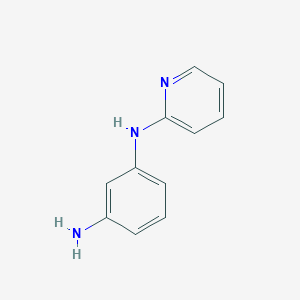
![N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B14915790.png)
![(4S,7R,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14915798.png)
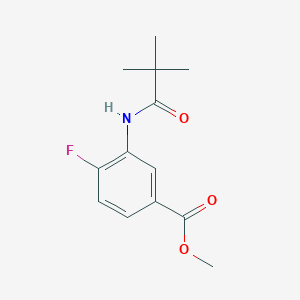

![2,4-Dichlorophenyl 2,6-bis(4-methoxyphenyl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B14915815.png)
